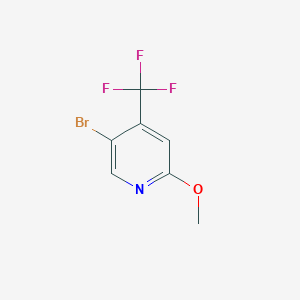
5-溴-2-甲氧基-4-(三氟甲基)吡啶
描述
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine , also known by its chemical formula C7H4BrF3NO , is a heterocyclic organic compound. It belongs to the pyridine family and contains bromine, fluorine, and methoxy functional groups. The compound’s molecular weight is approximately 241.99 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a bromine atom at position 5, a methoxy group at position 2, and a trifluoromethyl group at position 4. The arrangement of these substituents significantly influences the compound’s properties and reactivity .
科学研究应用
1. 杂环合成中的应用
5-溴-2-甲氧基-4-(三氟甲基)吡啶已应用于各种杂环化合物的合成中。Martins (2002) 和 Martins (2003) 讨论了相关化合物的区域选择性烯丙基单溴化和双溴化,重点介绍了它们在杂环合成中的用途 (Martins, 2002), (Martins, 2003)。
2. 光谱和抗菌研究
Vural 和 Kara (2017) 对该化合物进行了光谱表征,包括 FT-IR 和 NMR 光谱,并进行了抗菌研究。他们的研究探索了该化合物的结构和潜在的生物学应用 (Vural & Kara, 2017)。
3. 氨基吡咯的合成
该化合物已用于氨基吡咯的合成中。Khlebnikov 等人。(2018) 讨论了使用含三氟甲基的构件来制备三氟甲基取代的氨基吡咯,展示了该化合物有机合成中的多功能性 (Khlebnikov et al., 2018)。
4. 开发具有各种取代基的吡咯
Aquino 等人。(2015) 描述了一种合成 1-取代 4-氨基-2-(三氟甲基)-1H-吡咯的方法,重点介绍了该化合物在开发具有各种取代基的吡咯中的作用 (Aquino et al., 2015)。
5. 空间压力和金属化研究
Schlosser 等人。(2006) 研究了该化合物在空间压力和金属化方面的应用,揭示了其在复杂有机反应中的化学行为 (Schlosser et al., 2006)。
6. 交叉偶联反应生成新型杂芳基吡啶
Parry 等人。(2002) 在交叉偶联反应中利用该化合物来制备新型杂芳基吡啶衍生物,展示了其在创建新化学实体中的适用性 (Parry et al., 2002)。
7. 双杂环的合成
Aquino 等人。(2017) 讨论了使用该化合物作为双杂环合成的前体,重点介绍了其在复杂有机合成中的作用 (Aquino et al., 2017)。
8. 席夫碱铜(II)配合物的制备
Zheng (2011) 探索了使用该化合物合成席夫碱铜(II)配合物,这表明了其在配位化学中的潜力 (Zheng, 2011)。
9. 嘧啶中的功能化研究
Cottet 等人。(2004) 对溴和碘(三氟甲基)吡啶进行了功能化研究,包括该化合物,探索了其在各种合成途径中的反应性和实用性 (Cottet et al., 2004)。
10. 聚合物科学应用
Takagi 等人。(2017) 在聚噻吩衍生物的合成中使用了该化合物,表明其在聚合物科学和材料工程中的应用 (Takagi et al., 2017)。
安全和危害
作用机制
Target of Action
The primary target of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is the respiratory system . This compound is often used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s success in SM coupling originates from its relatively stable nature, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine involve the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties are influenced by its chemical structure and the presence of the trifluoromethyl group .
Result of Action
The result of the action of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine at the molecular and cellular level is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of many agrochemical and pharmaceutical compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s effectiveness in the Suzuki–Miyaura coupling reaction is enhanced under mild and functional group tolerant reaction conditions . .
生化分析
Biochemical Properties
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine remains stable under normal laboratory conditions but can degrade when exposed to excessive heat or strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including organ toxicity and impaired cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can impact its activity and function, influencing various cellular processes.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
5-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-2-4(7(9,10)11)5(8)3-12-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRJYBSNIWSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250597 | |
| Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
688047-09-8 | |
| Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688047-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3037911.png)
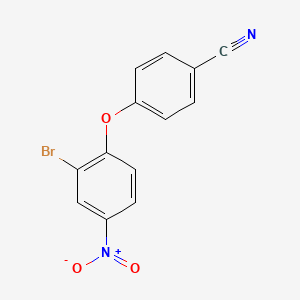
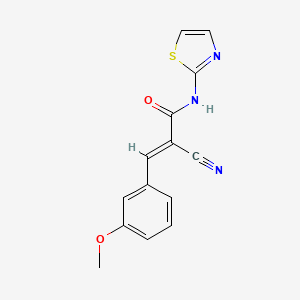
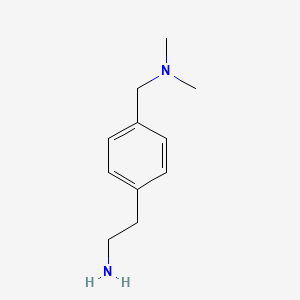
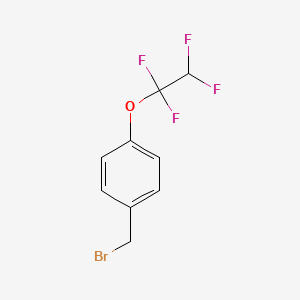
![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)

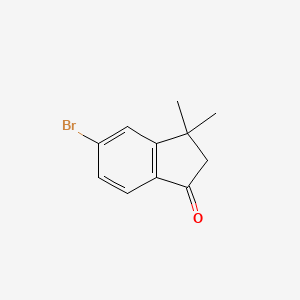
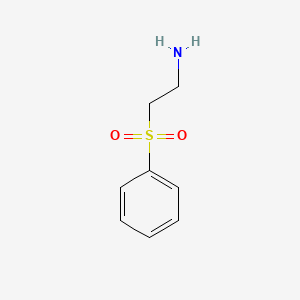
![3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3037925.png)
![2-bromo-1-[3,4-dihydro-1(2H)-quinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037927.png)
![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)